Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-
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Overview
Description
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a benzamide core structure with an isopentoxy group and a pyrrolidinylpropylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to interact with receptors in the central nervous system, exhibiting effects such as antiemetic and prokinetic activities . The compound may also exert its effects through antioxidant and antibacterial mechanisms, involving the scavenging of free radicals and inhibition of bacterial growth .
Comparison with Similar Compounds
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Moclobemide: An antidepressant used for treating depression.
Metoclopramide: An antiemetic and prokinetic agent used for gastrointestinal disorders.
Uniqueness
The uniqueness of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- lies in its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other benzamide derivatives.
Conclusion
Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
32417-24-6 |
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Molecular Formula |
C19H30N2OS |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-5-14-21-12-3-4-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23) |
InChI Key |
ZPIHYQKDDDTVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCC2 |
Origin of Product |
United States |
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